molecular formula C24H28N4OS B2861296 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 1189671-76-8

2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2861296
CAS No.: 1189671-76-8
M. Wt: 420.58
InChI Key: OSVNNZWSJWODMM-UHFFFAOYSA-N
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Description

2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the thioether linkage, and final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core or other functional groups.

    Substitution: The aromatic rings and other functional groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione: A structurally related compound with similar spirocyclic core but different functional groups.

    Methyl 3-(2-ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate: Another related compound with variations in the functional groups attached to the spirocyclic core.

Uniqueness

2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-7-5-4-6-8-19)23(27-24)30-17-21(29)25-20-11-9-18(2)10-12-20/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVNNZWSJWODMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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